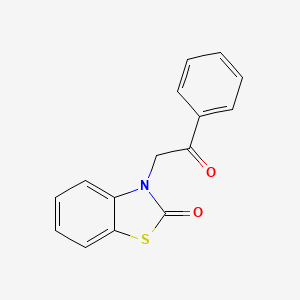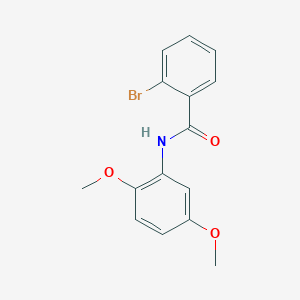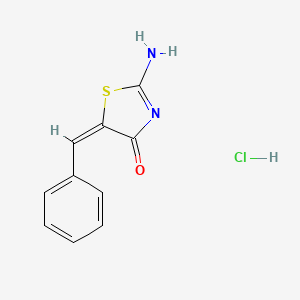![molecular formula C23H31NO B3844239 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one
Descripción general
Descripción
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one, also known as ADP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, this compound has been studied for its potential use as a starting material for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and cause cell cycle arrest. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one. One possible direction is the synthesis of novel derivatives of this compound with improved anticancer activity. Another possible direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential use in the synthesis of novel materials with unique properties. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound could also be an area for future research.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Propiedades
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-24(4-2)21-8-5-17(6-9-21)7-10-22(25)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,3-4,11-16H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWGNNUIXQONF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![1-{4-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844166.png)

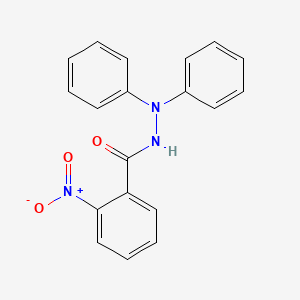
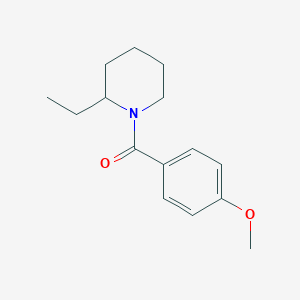
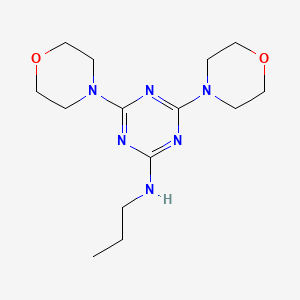
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)
